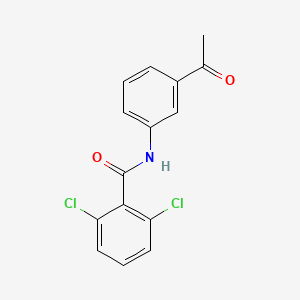

N-(3-acetylphenyl)-2,6-dichlorobenzamide

Description

N-(3-Acetylphenyl)-2,6-dichlorobenzamide is a benzamide derivative characterized by a 2,6-dichlorobenzoyl group linked to a 3-acetylphenylamine moiety. The acetyl group at the meta position of the phenyl ring introduces steric and electronic effects that influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2,6-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c1-9(19)10-4-2-5-11(8-10)18-15(20)14-12(16)6-3-7-13(14)17/h2-8H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFUBEBESMQFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,6-dichlorobenzamide typically involves the reaction of 3-acetylphenylamine with 2,6-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,6-dichlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Substitution: Formation of substituted benzamides with different functional groups replacing the chlorine atoms.

Reduction: Formation of N-(3-hydroxyphenyl)-2,6-dichlorobenzamide.

Oxidation: Formation of quinone derivatives or other oxidized products.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antiproliferative activities.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Benzamides with Halogen Variations

Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-Dichlorobenzamide)

- Structure : The benzodioxole substituent replaces the acetylphenyl group in N-(3-acetylphenyl)-2,6-dichlorobenzamide.

- Activity : Alda-1 is a potent ALDH2 activator, reducing infarct size by 60% in myocardial ischemia models and mitigating acrolein toxicity in hepatocytes .

- Mechanism : Acts as a structural chaperone for ALDH2, enhancing enzymatic activity by stabilizing its conformation .

N-[(4-Acetylphenyl)carbamothioyl]-2,6-Dichlorobenzamide (Compound b3)

Fluorinated/Brominated Analogs

- Substitution of chlorine with fluorine or bromine in the benzamide ring alters metabolic stability and binding affinity. For example, N-[(3-chloro-5-trifluoromethyl-2-pyridyl)methyl]-2,6-difluorobenzamide (a pesticide intermediate) shows enhanced lipophilicity compared to dichloro analogs .

Structural Conformation and Bond Parameters

- Trans Conformation : In N-(2,6-dichlorophenyl)benzamide derivatives, the amide group adopts a trans conformation (N–H and C=O bonds), which is conserved across analogs like 2-chloro-N-(2-chlorophenyl)benzamide. This conformation optimizes hydrogen bonding and crystal packing .

Environmental and Metabolic Stability

- 2,6-Dichlorobenzamide (BAM): A metabolite of pesticides like fluopicolide, BAM exhibits environmental persistence. Its degradation by Aminobacter sp. MSH1 is concentration-dependent, with 70–95% efficiency in groundwater treatment systems .

- Regulatory Status : BAM is subject to risk assessments due to data gaps in rotational crop studies, though current safety margins are deemed acceptable .

Data Tables

Table 1: Structural and Functional Comparison of 2,6-Dichlorobenzamide Derivatives

Research Implications and Gaps

- This compound : The acetyl group may improve pharmacokinetic profiles compared to Alda-1 or BAM, but empirical data on solubility, toxicity, and target engagement are lacking.

- Synthetic Challenges : describes methods for N-alkylation of 2,6-dichlorobenzamide, suggesting pathways to optimize yield for derivatives like the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.